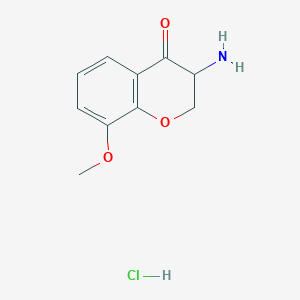

Chlorhydrate de 3-amino-8-méthoxy-3,4-dihydro-2H-1-benzopyran-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-amino-8-methoxy-3,4-dihydro-2H-1-benzopyran-4-one hydrochloride is a chemical compound with the molecular formula C10H12ClNO3 and a molecular weight of 229.66 g/mol . It is categorized as an intermediate .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the canonical SMILES stringCOC1=CC=CC2=C1OCC (C2=O)N.Cl . The InChI representation is InChI=1S/C10H11NO3.ClH/c1-13-8-4-2-3-6-9 (12)7 (11)5-14-10 (6)8;/h2-4,7H,5,11H2,1H3;1H . Physical And Chemical Properties Analysis

The compound is a powder at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density are not available in the sources I found.Applications De Recherche Scientifique

- Les chercheurs ont exploré les effets antiprolifératifs du chlorhydrate de 3-amino-8-méthoxy-3,4-dihydro-2H-1-benzopyran-4-one. On s'attendait à ce que sa fusion conduise à des composés ayant une activité biologique améliorée . Des études supplémentaires sont nécessaires pour élucider ses mécanismes d'action et son potentiel en tant qu'agent anticancéreux.

- Le this compound a été utilisé dans la synthèse d'inhibiteurs puissants et sélectifs de la myéloperoxydase. Ces inhibiteurs jouent un rôle crucial en tant qu'oxydants antimicrobiens . Comprendre son interaction avec la myéloperoxydase pourrait ouvrir la voie à de nouvelles stratégies thérapeutiques.

- Le composé a également été utilisé dans la synthèse de nouveaux ligands du récepteur σ1 sélectifs et novateurs. Ces ligands sont prometteurs pour diverses affections neurologiques et psychiatriques. L'investigation de leur affinité de liaison et de leurs effets fonctionnels est un domaine de recherche actif .

- Les chercheurs ont exploré la synthèse de nouveaux dérivés de bis-coumarine substitués par un cycle triazole. Le this compound pourrait servir de précurseur précieux dans ce contexte, conduisant à des composés à base de coumarine structurellement divers présentant des activités biologiques potentielles .

- Au-delà de ses applications biologiques, les scientifiques se sont concentrés sur la synthèse chimique et la caractérisation du this compound. Des études détaillées sur sa réactivité, sa stabilité et ses propriétés spectroscopiques contribuent à notre compréhension de ce composé .

Activité antiproliférative

Inhibition de la myéloperoxydase

Ligands du récepteur σ1

Dérivés de la coumarine

Synthèse chimique et caractérisation

Mécanisme D'action

The mechanism of action of 3-amino-8-methoxy-3,4-dihydro-2H-1-benzopyran-4-one hydrochloride is not well understood. However, it is believed that the compound interacts with proteins in a manner similar to other benzopyrans, by binding to the active site of the protein and inhibiting its activity.

Biochemical and Physiological Effects

The biochemical and physiological effects of 3-amino-8-methoxy-3,4-dihydro-2H-1-benzopyran-4-one hydrochloride are not yet fully understood. However, some studies have shown that the compound has anti-inflammatory and anti-cancer effects, as well as the ability to inhibit the action of enzymes involved in the metabolism of drugs.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using 3-amino-8-methoxy-3,4-dihydro-2H-1-benzopyran-4-one hydrochloride in laboratory experiments include its low cost, its availability, and its stability in aqueous solutions. However, it is important to note that the compound is not very soluble in organic solvents, and that its solubility may decrease with increasing pH.

Orientations Futures

Given the potential of 3-amino-8-methoxy-3,4-dihydro-2H-1-benzopyran-4-one hydrochloride, there are numerous possible future directions for research. These include further studies into the structure and function of proteins, the synthesis of peptides and other bioactive molecules, and the development of new pharmaceuticals. Other possible future directions include studies into the anti-inflammatory and anti-cancer effects of the compound, as well as further investigations into its mechanism of action.

Méthodes De Synthèse

The synthesis of 3-amino-8-methoxy-3,4-dihydro-2H-1-benzopyran-4-one hydrochloride is achieved through a two-step reaction. The first step involves the reaction of 2,3-dihydro-1-benzopyran-4-one with 8-methoxy-3-amino-2-hydroxybenzoic acid in the presence of a base such as sodium hydroxide. This reaction yields the desired product, 3-amino-8-methoxy-3,4-dihydro-2H-1-benzopyran-4-one. The second step is the addition of hydrochloric acid to the product, which yields the hydrochloride salt.

Propriétés

IUPAC Name |

3-amino-8-methoxy-2,3-dihydrochromen-4-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3.ClH/c1-13-8-4-2-3-6-9(12)7(11)5-14-10(6)8;/h2-4,7H,5,11H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJVLJUQOYHMONP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OCC(C2=O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chlorophenyl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2455433.png)

![4-(N-benzyl-N-ethylsulfamoyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2455449.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2455453.png)

![N-benzyl-2-(6-((4-chlorobenzyl)thio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2455456.png)